Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester
Description
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester is a benzoic acid derivative with a carbamoyl (-CONH₂) substituent at the para (4-) position and a phenylmethyl (benzyl) ester group. Structurally, it combines a polar carboxamide moiety with a lipophilic benzyl ester, influencing its physicochemical and reactivity profiles.
This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical contexts, where the carbamoyl group may serve as a precursor for amide bond formation or hydrolysis reactions.
Properties
CAS No. |
101097-45-4 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
benzyl 4-carbamoylbenzoate |
InChI |
InChI=1S/C15H13NO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
BWAOYNFUOWSBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction of Oxime Intermediates
A patent detailing the preparation of 4-aminomethylbenzoic acid derivatives (CN102791677B) provides a foundational framework for analogous syntheses. The target compound’s carbamoyl group (-CONH₂) can be introduced via catalytic hydrogenation of oxime intermediates.
Procedure :
- Oxime Formation : React 4-carboxyl benzaldehyde or its alkyl ester with hydroxylamine (NH₂OH) to form 4-carboxyl benzaldehyde oxime. This step employs sodium hydroxide (NaOH) as a base to deprotonate hydroxylamine, facilitating nucleophilic attack on the aldehyde.
- Catalytic Hydrogenation : Subject the oxime to hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst (5–10% Pd loading). The reaction proceeds at 10 kg/cm² hydrogen pressure and room temperature, reducing the oxime’s C=N bond to a C-N single bond, yielding the primary amine.
- Amide Formation : Treat the amine intermediate with acetic anhydride or acyl chloride to protect the amine as an amide. For the target compound, this step would involve benzyl esterification post-amide formation to avoid undesired side reactions.
Key Optimization :
Direct Esterification of 4-Carbamoylbenzoic Acid
A study on para-aminobenzoic acid (PABA) derivatives demonstrates esterification via acid-catalyzed reflux. Adapting this method, 4-carbamoylbenzoic acid is esterified with benzyl alcohol under controlled conditions.
Procedure :
- Synthesis of 4-Carbamoylbenzoic Acid :
- Hydrolyze 4-cyanobenzoic acid using hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH). The nitrile group (-CN) converts to a carbamoyl group (-CONH₂) via intermediate iminoxyl radicals.
- Reaction Conditions : 0–5°C to minimize side reactions; reaction completion confirmed by IR spectroscopy (disappearance of ν(C≡N) at 2240 cm⁻¹).
- Esterification with Benzyl Alcohol :
- Reflux 4-carbamoylbenzoic acid with benzyl alcohol in toluene, using concentrated sulfuric acid (H₂SO₄) as a catalyst. The azeotropic removal of water drives the equilibrium toward ester formation.
- Product Isolation : Extract the crude ester with diethyl ether, followed by recrystallization from ethanol to achieve >99% purity.
Challenges :
- Competitive Hydrolysis : The amide group’s susceptibility to acidic conditions necessitates precise control of H₂SO₄ concentration and reaction time.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted benzyl alcohol and byproducts.
Alternative Pathways and Innovations
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate esterification. A modified protocol reduces reaction time from 12 hours to 30 minutes:
Enzymatic Esterification
Lipase-catalyzed methods offer eco-friendly alternatives:
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Solvent-Free System : Reactants heated at 60°C for 24 hours, achieving 85% conversion with negligible byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time: 6.8 minutes.
- Melting Point : 351–353°C (decomposition), consistent with literature.
Industrial-Scale Production Considerations
Waste Management
- Byproduct Utilization : Sodium chloride (NaCl) from neutralization steps is repurposed for ice-melting agents.
- Solvent Recovery : Toluene and methanol distilled and reused, reducing environmental footprint.
Comparative Analysis of Synthetic Methods
Key Insight : Catalytic hydrogenation balances cost and efficiency, while microwave methods excel in speed despite higher energy input.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and the corresponding alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Benzoic acid and the corresponding alcohol.
Reduction: Primary alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ester Group Impact
- Phenylmethyl (Benzyl) Ester: Enhances lipophilicity and steric bulk compared to methyl or ethyl esters. Benzyl esters are typically hydrolyzed under acidic conditions or via hydrogenolysis, whereas methyl esters undergo faster hydrolysis under basic conditions .
- Methyl/Ethyl Esters : Smaller esters (e.g., methyl 4-carbamoylbenzoate) are more water-soluble and reactive in hydrolysis or transesterification reactions .
Substituent Effects
- This group is critical in amide-based drug design .
- Hydroxyl (-OH) : Found in parabens (e.g., benzylparaben), this group confers antimicrobial activity but may also increase susceptibility to oxidation .
- Amino (-NH₂): Methyl 4-aminobenzoate is a precursor to benzocaine, highlighting the role of amino groups in bioactive molecules .
Physicochemical Properties
- Lipophilicity : Benzyl esters generally exhibit higher logP values than methyl/ethyl esters, influencing their distribution in lipid-rich environments .
- Stability: Carbamoyl groups resist oxidation better than hydroxyl or amino groups but may undergo hydrolysis under strong acidic/basic conditions .
Research Findings and Data Gaps
- Synthetic Routes : While methyl 4-carbamoylbenzoate is synthesized via selective nitrile hydrolysis , the phenylmethyl ester variant may require benzylation of 4-carbamoylbenzoic acid, analogous to methods in .
- Spectroscopic Data: NMR and IR spectra would show distinct signals for the carbamoyl (N-H stretch ~3300 cm⁻¹) and benzyl ester (C=O stretch ~1720 cm⁻¹) groups, differentiating it from parabens or amino derivatives .
Biological Activity
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester, also known by its chemical structure as C16H17N2O3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and the mechanisms underlying these effects, supported by relevant data tables and case studies.
- Molecular Formula : C16H17N2O3
- Molecular Weight : 285.32 g/mol
- CAS Number : 101097-45-4
Biological Activity Overview
The biological activities of benzoic acid derivatives are often linked to their structural components. The presence of the aminocarbonyl and ester functional groups in this compound suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- A study on derivatives of 4-aminobenzoic acid showed effective inhibition against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM .
- Another derivative exhibited broad-spectrum antifungal activity with MIC values around 7.81 µM .
| Pathogen | Activity | MIC (µM) |
|---|---|---|
| Methicillin-resistant S. aureus | Antibacterial | 15.62 |
| Broad-spectrum fungi | Antifungal | ≥ 7.81 |
2. Cytotoxicity
The cytotoxic effects of benzoic acid derivatives have been explored in various cancer cell lines:
- Derivatives demonstrated notable cytotoxicity against HepG2 liver cancer cells, with IC50 values greater than 15 µM .
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HepG2 | Cytotoxic | ≥ 15.0 |
The mechanism by which benzoic acid derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors:
- The aminocarbonyl group can enhance the compound's ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways .
Case Study 1: Skin Sensitization
A study assessed the skin sensitization potential of phenylmethyl esters, including benzoic acid derivatives. Mice were administered varying concentrations topically, revealing positive results for skin sensitization at stimulation indexes indicating significant immune response at lower concentrations .
Case Study 2: Toxicokinetics
Another investigation into the toxicokinetics of benzoic acid derivatives found that following oral administration, the compounds were rapidly absorbed and metabolized to benzoic acid and phenol, which are known metabolites contributing to systemic toxicity .
Q & A
Q. What are the recommended synthetic routes for preparing benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester, and how can purity be optimized?
Methodological Answer :
- Synthesis : Acyl chloride intermediates are commonly used. React 4-(aminocarbonyl)benzoic acid with benzyl alcohol via Steglich esterification (DCC/DMAP catalysis) or acid-catalyzed esterification (H₂SO₄) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to remove unreacted starting materials and byproducts. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/Hexane) .
- Yield Optimization : Conduct reaction under anhydrous conditions and inert atmosphere (N₂/Ar) to minimize hydrolysis of the acyl intermediate .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer :
Q. How can thermal stability and decomposition profiles be systematically evaluated?
Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to determine decomposition onset (expected >200°C). DSC can identify melting points and phase transitions .
- Isothermal Studies : Incubate samples at 40–80°C for 1–4 weeks to assess stability under accelerated conditions. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450. Parameterize the amide and ester groups using partial charges from Gaussian09 (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments. Analyze hydrogen bonding between the amide group and water .
Q. How should researchers resolve contradictions in reported solubility data across different solvents?
Methodological Answer :
- Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Quantify saturation via UV-Vis (λmax ~270 nm) and cross-validate with HPLC .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies. Compare with solvents like ethyl acetate (δD=18.2, δP=9.2, δH=7.6) .
Q. What strategies are effective for analyzing degradation products under oxidative or hydrolytic stress?
Methodological Answer :
Q. How can researchers validate the compound’s role as a transdermal permeation enhancer in formulations?
Methodological Answer :
- Franz Diffusion Cell : Test permeability using excised skin (e.g., porcine). Compare flux (J) of a model drug (e.g., caffeine) with/without 5% w/v enhancer .
- Mechanistic Studies : Use ATR-FTIR to assess lipid bilayer disruption in stratum corneum. Look for shifts in C-H stretching (2850–2950 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
